(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is an organic compound classified as an amino alcohol. It features a chiral center, which makes it significant in the synthesis of pharmaceuticals and other biologically active molecules. The compound is known for its potential applications in medicinal chemistry, particularly as a chiral building block in drug discovery and development.
The synthesis of (1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-OL can be achieved through various methods, often beginning with a substituted benzene derivative such as 5-fluoro-2-methylbenzene.
In an industrial context, continuous flow reactors may be employed to maintain consistent reaction conditions and enhance yield. Purification techniques such as crystallization and distillation are crucial for obtaining high-purity products, followed by rigorous quality control measures .
The molecular structure of (1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-OL includes:
| Property | Value |
|---|---|
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.23 g/mol |
| InChI | InChI=1S/C10H14FNO/c1... |
| InChI Key | SPOJJXMJIBJMRN... |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)C@@HN |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(C)O)N |
(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-OL can participate in several chemical reactions:
The mechanism of action for (1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-OL primarily involves its role as a chiral building block in synthetic pathways. Its structure allows it to interact with biological systems, influencing enzyme-substrate interactions due to its chirality. This property is crucial for drug development, where specific enantiomers may exhibit desired therapeutic effects while others may not .
The compound has a pKa of approximately 12.47, indicating it is weakly basic . Its solubility and reactivity can be influenced by the presence of functional groups such as hydroxyl and amino groups.
(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-OL has several scientific applications:
This compound's unique properties make it valuable in various fields, especially in medicinal chemistry where chirality plays a critical role in drug efficacy.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: